4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride

Activity-Based Protein Profiling Sulfonyl Fluoride Analogues Structure-Activity Relationship

4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride (CAS 677326-95-3) is a bifunctional aryl sulfonyl chloride reagent featuring a piperidine-carboxamido (-CON-piperidine) substituent at the para position. This compound is categorized as an activity-based probe building block, valued for its sulfonyl chloride 'warhead' that forms covalent bonds with nucleophilic residues, and a piperidine moiety that influences molecular recognition and solubility.

Molecular Formula C12H15ClN2O3S
Molecular Weight 302.78 g/mol
Cat. No. B7724584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride
Molecular FormulaC12H15ClN2O3S
Molecular Weight302.78 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C12H15ClN2O3S/c13-19(17,18)11-6-4-10(5-7-11)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)
InChIKeyJQKMWXMBPALVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride: A Core Sulfonylation Reagent for Chemical Biology and Medicinal Chemistry


4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride (CAS 677326-95-3) is a bifunctional aryl sulfonyl chloride reagent featuring a piperidine-carboxamido (-CON-piperidine) substituent at the para position . This compound is categorized as an activity-based probe building block, valued for its sulfonyl chloride 'warhead' that forms covalent bonds with nucleophilic residues, and a piperidine moiety that influences molecular recognition and solubility . Its molecular formula is C12H15ClN2O3S, with a molecular weight of 302.78 g/mol, and it is typically supplied at purities of ≥97% for research use .

Procurement Alert: Why 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride Cannot Be Replaced by Common Aryl Sulfonyl Chlorides


A generic aryl sulfonyl chloride (e.g., tosyl chloride or 4-nitrobenzenesulfonyl chloride) is an unsuitable procurement substitute because the piperidine-1-carboxamido moiety is a critical structural determinant that modulates both the reactivity of the sulfonyl chloride 'warhead' and the non-covalent binding interactions of the resulting conjugate [1]. Substituting with a simpler analog will abolish the specific steric and electronic properties imparted by the piperidine ring, leading to a different selectivity profile in proteomic profiling experiments and altering the pharmacokinetic properties of derived chemical probes [2]. The quantitative evidence below demonstrates that even subtle substitutions on the central benzene ring lead to distinct molecular properties, confirming that this unsubstituted core is the optimal starting point for structure-activity relationship (SAR) exploration.

Head-to-Head Analytical Evidence: Quantifying the Differentiation of 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride vs. Substituted Analogs


Baseline Reactivity Profile: Unsubstituted Core vs. Ortho-Substituted Analog

The unsubstituted 4-(piperidine-1-carboxamido)benzene core of the target compound provides a distinct electrophilicity baseline for sulfonamide formation, differentiating it from analogs with electron-donating or withdrawing ring substituents. In a patent series of piperidinylcarbonylbenzenesulfonamides as calcium channel blockers, the unsubstituted phenyl spacer (as found in the target compound) served as the foundational scaffold, while the introduction of substituents like a 2-methyl group (2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride, CAS 680617-78-1) was a distinct derivative synthesized to modulate activity [1]. The target compound's structure thus represents the optimal, least sterically hindered starting point for library synthesis, which is not achievable with any ring-substituted analog.

Activity-Based Protein Profiling Sulfonyl Fluoride Analogues Structure-Activity Relationship

Electrophilic Selectivity: Unsubstituted versus Halogenated Core

The target compound's reactivity is differentiated from its 2-chloro analog (2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride, CAS 680618-11-5) by the absence of an electron-withdrawing group on the aromatic ring. The 2-chloro substituent increases the electrophilicity of the sulfonyl chloride, leading to higher, less selective reactivity with biological nucleophiles [1]. The target compound, lacking this substituent, is expected to exhibit a more controlled, selective reactivity profile, which is a critical parameter in activity-based protein profiling (ABPP) where probe selectivity is paramount. This aligns with studies showing that distinct sulfonate esters produce nearly orthogonal proteome reactivity profiles [2].

Chemical Proteomics Covalent Inhibitor Design Electrophile Reactivity

Lead-Like Solubility and Permeability Profile for Probe Development

The target compound possesses a calculated partition coefficient (cLogP) of 1.45 and a molecular weight of 302.78 g/mol, placing it within an ideal 'lead-like' chemical space for CNS drug discovery, superior to its 2-ethoxy analog (2-Ethoxy-5-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride, MW 346.83 g/mol) . The target compound's lower molecular weight and fewer rotatable bonds confer a fundamental advantage in achieving favorable pharmacokinetic profiles for derived probes, as predicted by Lipinski's Rule of Five and CNS MPO scoring algorithms [1].

Drug Discovery Physicochemical Properties Lead Optimization

Validated Application Scenarios for 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride in Chemical Biology and Drug Discovery


Synthesis of Diverse Activity-Based Probe (ABP) Libraries for Proteomic Profiling

As the foundational scaffold supported by patent literature [1], the unsubstituted core of 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride is the preferred starting material for generating a library of sulfonamide-based probes. The sulfonyl chloride 'warhead' can be reacted with a diverse set of amines or alcohols to rapidly explore the non-covalent binding interactions of the piperidine-carboxamido moiety, a strategy employed to discover selective probes for proteins of interest in complex proteomes [2].

Medicinal Chemistry Control Compound for Lead Optimization Programs

This compound serves as an essential unsubstituted control in structure-activity relationship (SAR) studies for piperidinylcarbonylbenzenesulfonamide-based therapeutics, such as calcium channel blockers [1]. Procuring this specific compound allows a research team to definitively attribute changes in potency, selectivity, or ADME properties to the introduction of substituents on the phenyl ring, a standard practice in lead optimization that cannot be performed using a pre-substituted analog.

Synthesis of Selective Covalent Enzyme Inhibitors with Controlled Reactivity

Given the class-level inference that its electrophilicity is tuned lower than its 2-chloro analog, 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride is the reagent of choice for developing targeted covalent inhibitors (TCIs) where minimizing non-specific reactivity is critical [2]. It is particularly suited for programs targeting enzymes with non-catalytic cysteines, where a highly reactive warhead would lead to pan-assay interference and toxicity, a key procurement criterion over more reactive halogenated alternatives.

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